![molecular formula C13H14N2O2 B7469296 3-(2-Methylmorpholine-4-carbonyl)benzonitrile](/img/structure/B7469296.png)
3-(2-Methylmorpholine-4-carbonyl)benzonitrile
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Overview
Description
3-(2-Methylmorpholine-4-carbonyl)benzonitrile is a chemical compound that has been widely used in scientific research. It is also known as Moclobemide, which is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression and social anxiety disorder.
Mechanism of Action
3-(2-Methylmorpholine-4-carbonyl)benzonitrile is a reversible inhibitor of monoamine oxidase A (RIMA). It works by inhibiting the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the brain, which helps to improve mood and reduce anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Methylmorpholine-4-carbonyl)benzonitrile are primarily related to its inhibition of monoamine oxidase A. This leads to an increase in the concentration of monoamine neurotransmitters, which can have a range of effects on the brain and body. Some of the effects include improved mood, reduced anxiety, and increased energy levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-Methylmorpholine-4-carbonyl)benzonitrile in lab experiments is its ability to selectively inhibit monoamine oxidase A. This makes it a useful tool for studying the effects of monoamine neurotransmitters on the brain and body. However, one of the limitations of using this compound is that it can have a range of effects on different neurotransmitters, which can make it difficult to isolate specific effects.
Future Directions
There are several future directions for research on 3-(2-Methylmorpholine-4-carbonyl)benzonitrile. One area of research could focus on the development of more selective monoamine oxidase inhibitors that target specific neurotransmitters. Another area of research could be to investigate the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease. Additionally, there is a need for further research to understand the long-term effects of this compound on the brain and body.
Synthesis Methods
The synthesis of 3-(2-Methylmorpholine-4-carbonyl)benzonitrile involves the reaction between 4-cyanobenzoic acid and 2-methyl-4-morpholineethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain a white crystalline powder.
Scientific Research Applications
3-(2-Methylmorpholine-4-carbonyl)benzonitrile has been extensively used in scientific research as a monoamine oxidase inhibitor. It has been shown to be effective in the treatment of depression and social anxiety disorder. Furthermore, it has also been used in the study of the biochemical and physiological effects of monoamine oxidase inhibitors.
properties
IUPAC Name |
3-(2-methylmorpholine-4-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-9-15(5-6-17-10)13(16)12-4-2-3-11(7-12)8-14/h2-4,7,10H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYKHAYFYDFZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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